molecular formula C9H19NO2 B564255 (S)-N-Methyl-d5 Pregabalin CAS No. 1246820-67-6

(S)-N-Methyl-d5 Pregabalin

Cat. No.: B564255
CAS No.: 1246820-67-6
M. Wt: 178.28 g/mol
InChI Key: MADUVMLGQASXOK-GLOPLDIOSA-N
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Description

(S)-N-Methyl-d5 Pregabalin is a deuterated analog of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-d5 Pregabalin involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor to introduce the chiral center, followed by the incorporation of deuterium atoms. The reaction conditions typically involve the use of a chiral catalyst and deuterated reagents to ensure high enantioselectivity and deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-d5 Pregabalin undergoes various chemical reactions, including:

Properties

CAS No.

1246820-67-6

Molecular Formula

C9H19NO2

Molecular Weight

178.28 g/mol

IUPAC Name

(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2

InChI Key

MADUVMLGQASXOK-GLOPLDIOSA-N

SMILES

CC(C)CC(CC(=O)O)CNC

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)O)CNC

Synonyms

(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; 

Origin of Product

United States

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